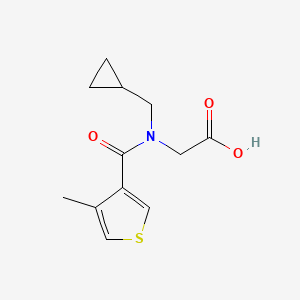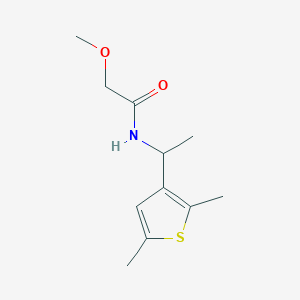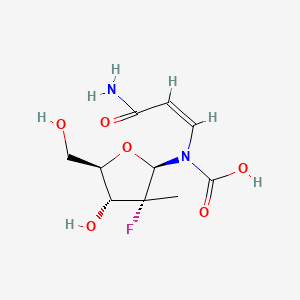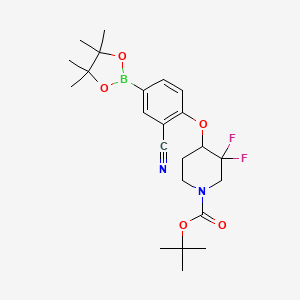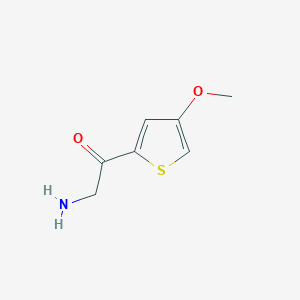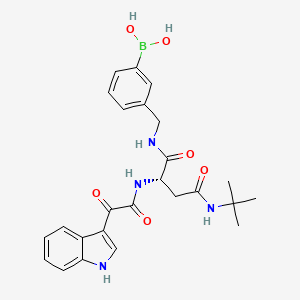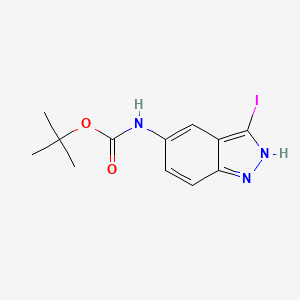
tert-butyl 3-iodo-1H-indazol-5-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 3-iodo-1H-indazol-5-ylcarbamate: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indazole ring, an iodine atom, and a tert-butyl carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-1H-indazol-5-ylcarbamate typically involves the iodination of an indazole derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the indazole ring. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-butyl 3-iodo-1H-indazol-5-ylcarbamate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The indazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 3-azido-1H-indazol-5-ylcarbamate or tert-butyl 3-thio-1H-indazol-5-ylcarbamate.
Oxidation and Reduction Products: Modified indazole derivatives with altered electronic properties.
Coupling Products: Biaryl or alkyne-linked indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl 3-iodo-1H-indazol-5-ylcarbamate is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as therapeutic agents. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity contribute to the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-iodo-1H-indazol-5-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The iodine atom and tert-butyl carbamate group can influence the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 3-chloro-1H-indazol-5-ylcarbamate
- tert-butyl 3-bromo-1H-indazol-5-ylcarbamate
- tert-butyl 3-fluoro-1H-indazol-5-ylcarbamate
Comparison: tert-butyl 3-iodo-1H-indazol-5-ylcarbamate is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine contribute to different electronic and steric effects, making this compound distinct in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H14IN3O2 |
|---|---|
Molekulargewicht |
359.16 g/mol |
IUPAC-Name |
tert-butyl N-(3-iodo-2H-indazol-5-yl)carbamate |
InChI |
InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)14-7-4-5-9-8(6-7)10(13)16-15-9/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
KBCSQTARTCMKGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(NN=C2C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)



![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
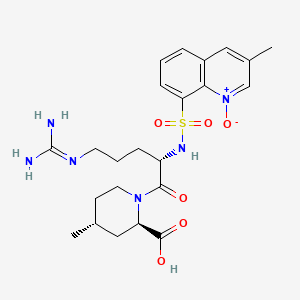
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
